Cas no 2137567-19-0 (6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2137567-19-0x500.png)
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
-
- Inchi: 1S/C23H22FNO4/c24-23(20(26)27)14-25(13-22(23)10-5-11-22)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27)
- InChI Key: BGLSQWHSYYINTA-UHFFFAOYSA-N
- SMILES: C1C2(C(F)(C(O)=O)CN(C(OCC3C4=C(C=CC=C4)C4=C3C=CC=C4)=O)C2)CC1
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657806-0.25g |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 0.25g |
$538.0 | 2023-04-26 | |
Enamine | EN300-657806-10.0g |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 10g |
$4667.0 | 2023-04-26 | |
Chemenu | CM478876-500mg |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Enamine | EN300-657806-0.05g |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 0.05g |
$252.0 | 2023-04-26 | |
Enamine | EN300-657806-2.5g |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 2.5g |
$2127.0 | 2023-04-26 | |
1PlusChem | 1P01EL7K-500mg |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 500mg |
$1109.00 | 2023-12-19 | |
A2B Chem LLC | AX59488-100mg |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 100mg |
$431.00 | 2024-04-20 | |
A2B Chem LLC | AX59488-5g |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 5g |
$3348.00 | 2024-04-20 | |
Enamine | EN300-657806-1.0g |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 1g |
$1086.0 | 2023-04-26 | |
Enamine | EN300-657806-0.5g |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
2137567-19-0 | 95% | 0.5g |
$847.0 | 2023-04-26 |
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid Related Literature
-
1. Book reviews
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
Comprehensive Overview of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (CAS No. 2137567-19-0)
The compound 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (CAS No. 2137567-19-0) is a highly specialized fluorinated spirocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique spiro[3.4]octane core, combined with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in peptide synthesis and drug discovery. Researchers are increasingly interested in this compound due to its structural complexity and potential applications in targeted drug delivery and enzyme inhibition.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The presence of a fluoro substituent in 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid aligns with this trend, as fluorine atoms are known to improve the pharmacokinetic properties of drug candidates. This compound is particularly relevant in the context of precision medicine, where researchers seek to develop molecules with high specificity and minimal side effects.
The Fmoc group in this compound is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique widely used in the production of therapeutic peptides. As the pharmaceutical industry shifts toward peptide-based therapeutics, intermediates like CAS No. 2137567-19-0 are gaining attention for their role in streamlining synthesis workflows. The compound's spirocyclic structure also offers conformational rigidity, which can be exploited to design novel enzyme inhibitors or receptor modulators.
From a synthetic chemistry perspective, 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid exemplifies the convergence of organic synthesis and medicinal chemistry. Its preparation involves advanced techniques such as asymmetric catalysis and protecting group strategies, making it a subject of interest for academic and industrial chemists alike. The compound's carboxylic acid functionality further enhances its utility, allowing for facile derivatization and conjugation with other molecular entities.
In the era of AI-driven drug discovery, compounds like CAS No. 2137567-19-0 are being scrutinized for their potential to address unmet medical needs. Computational models are increasingly used to predict the bioactivity and toxicity profiles of such molecules, accelerating the identification of promising candidates. This aligns with the growing emphasis on green chemistry and sustainable synthesis, where efficiency and environmental impact are paramount considerations.
For researchers exploring central nervous system (CNS) therapeutics, the spirocyclic and fluorinated motifs in this compound are of particular interest. These structural features are often associated with improved blood-brain barrier (BBB) penetration, a critical factor in the development of neuroactive drugs. Additionally, the compound's potential as a protease inhibitor or kinase modulator opens avenues for investigating its role in cancer therapy and inflammatory diseases.
In summary, 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (CAS No. 2137567-19-0) represents a versatile and promising scaffold in contemporary drug development. Its combination of fluorination, spirocyclization, and Fmoc protection makes it a valuable tool for advancing peptide therapeutics and small-molecule drugs. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in the next generation of biopharmaceutical innovations.
2137567-19-0 (6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid) Related Products
- 2137418-08-5((1S)-1-(6-bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)
- 1256825-09-8(4-Ethynylpyridine-2-carboxylic acid)
- 57536-11-5(2-Hydroxy-3,5-dimethylbenzamide)
- 300679-76-9(1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole)
- 2248276-72-2(8-Bromoquinoxaline-6-carbaldehyde)
- 942145-05-3(2-methyl-2-propanyl (3r)-3-[(r)-(2-azidoethoxy)(3-chlorophenyl)me Thyl]-1-piperidinecarboxylate)
- 2228640-04-6(5-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one)
- 2228224-07-3(N-(5-bromo-2,3-dimethoxyphenyl)methyl-N-methylhydroxylamine)
- 1805109-99-2(2-Cyano-5-(difluoromethyl)pyridine-3-acetic acid)
- 1886967-00-5(3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride)




